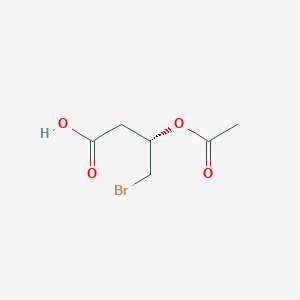
(3S)-3-Methyl-4-oxopentanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Methyl-4-oxopentanenitrile, also known as MOPN, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a versatile intermediate molecule that can be used for the synthesis of a wide range of organic compounds.
科学的研究の応用
(3S)-3-Methyl-4-oxopentanenitrile has several scientific research applications. It is commonly used as an intermediate molecule for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and fragrances. It is also used in the synthesis of chiral compounds, which are essential in the production of drugs and other biologically active molecules. Additionally, (3S)-3-Methyl-4-oxopentanenitrile is used as a starting material for the synthesis of β-lactams, which are important antibiotics.
作用機序
(3S)-3-Methyl-4-oxopentanenitrile acts as an electrophile in many reactions due to the presence of the nitrile group. It can undergo nucleophilic addition reactions with various nucleophiles such as amines, alcohols, and thiols. The electrophilic nature of (3S)-3-Methyl-4-oxopentanenitrile makes it a useful intermediate for the synthesis of various organic compounds.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of (3S)-3-Methyl-4-oxopentanenitrile. However, it is known that (3S)-3-Methyl-4-oxopentanenitrile is not a drug and is not used for medicinal purposes. Therefore, it does not have any known physiological effects on the human body.
実験室実験の利点と制限
One of the main advantages of using (3S)-3-Methyl-4-oxopentanenitrile in lab experiments is its high yield in the synthesis process. Additionally, (3S)-3-Methyl-4-oxopentanenitrile is a versatile intermediate molecule that can be used for the synthesis of a wide range of organic compounds. However, one of the limitations of using (3S)-3-Methyl-4-oxopentanenitrile is its toxicity. It is a hazardous chemical and should be handled with care.
将来の方向性
There are several future directions for research on (3S)-3-Methyl-4-oxopentanenitrile. One potential area of research is the development of new synthetic routes for (3S)-3-Methyl-4-oxopentanenitrile that are more efficient and environmentally friendly. Another area of research is the synthesis of chiral compounds using (3S)-3-Methyl-4-oxopentanenitrile as a starting material. Additionally, research can be conducted on the use of (3S)-3-Methyl-4-oxopentanenitrile in the synthesis of new antibiotics and other biologically active compounds. Finally, further studies can be conducted on the toxicity and safety of (3S)-3-Methyl-4-oxopentanenitrile to ensure its safe use in lab experiments.
Conclusion:
In conclusion, (3S)-3-Methyl-4-oxopentanenitrile is a versatile intermediate molecule that has several scientific research applications. Its unique properties make it a useful starting material for the synthesis of various organic compounds. While there are limited studies on the biochemical and physiological effects of (3S)-3-Methyl-4-oxopentanenitrile, it is known that it is not a drug and does not have any known physiological effects on the human body. The advantages of using (3S)-3-Methyl-4-oxopentanenitrile in lab experiments include its high yield and versatility, while its limitations include its toxicity. Future research on (3S)-3-Methyl-4-oxopentanenitrile can focus on the development of new synthetic routes, the synthesis of chiral compounds, and the use of (3S)-3-Methyl-4-oxopentanenitrile in the synthesis of new antibiotics and other biologically active compounds.
合成法
(3S)-3-Methyl-4-oxopentanenitrile can be synthesized using a variety of methods. One of the most common methods is the reaction of 3-methyl-2-butanone with sodium cyanide in the presence of an acid catalyst. The reaction yields (3S)-3-Methyl-4-oxopentanenitrile as the main product with a high yield. Other methods include the reaction of 3-methyl-2-butanone with ammonium acetate or ammonium cyanide.
特性
CAS番号 |
173948-42-0 |
|---|---|
製品名 |
(3S)-3-Methyl-4-oxopentanenitrile |
分子式 |
C6H9NO |
分子量 |
111.14 g/mol |
IUPAC名 |
(3S)-3-methyl-4-oxopentanenitrile |
InChI |
InChI=1S/C6H9NO/c1-5(3-4-7)6(2)8/h5H,3H2,1-2H3/t5-/m0/s1 |
InChIキー |
LQHLNWGSGCLQIH-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](CC#N)C(=O)C |
SMILES |
CC(CC#N)C(=O)C |
正規SMILES |
CC(CC#N)C(=O)C |
同義語 |
Pentanenitrile, 3-methyl-4-oxo-, (S)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline](/img/structure/B68692.png)
![1-[4-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B68698.png)










